tert-Butyl (3,4-dichlorobenzyl)carbamate
Description
Contextual Significance of Carbamates in Advanced Organic Synthesis
Carbamates are a class of organic compounds that are structurally distinguished by their amide-ester hybrid features. acs.org This unique arrangement confers significant chemical and proteolytic stability. acs.org In the realm of organic synthesis, carbamates are indispensable, serving critical roles from protecting reactive functional groups to forming the backbone of complex therapeutic agents. chem-station.comnih.gov Their ability to modulate molecular properties makes them a versatile tool in drug design and medicinal chemistry. acs.orgnih.gov
Role as Versatile Protecting Groups for Amines
One of the most prominent roles of carbamates in organic synthesis is the protection of amines. chem-station.commasterorganicchemistry.com Amines are highly nucleophilic and basic, which can lead to unwanted side reactions during multi-step syntheses. chem-station.comchemistrysteps.com Converting an amine to a carbamate (B1207046) effectively "tames" its reactivity by introducing an electron-withdrawing group that reduces its nucleophilicity. chem-station.com
The tert-butoxycarbonyl (Boc) group is one of the most widely used carbamate-based protecting groups. masterorganicchemistry.comwikipedia.org Its popularity stems from several advantageous characteristics:
Ease of Installation: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com
Stability: Boc-protected amines are stable under a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.com
Orthogonality: The Boc group is acid-labile, meaning it can be removed with acids like trifluoroacetic acid (TFA). chemistrysteps.comwikipedia.org This allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group. masterorganicchemistry.comtotal-synthesis.com
Table 1: Comparison of Common Carbamate Protecting Groups for Amines *F represents the fluorenyl moiety.
Strategic Importance in Scaffold Construction for Complex Molecules
Beyond their role as simple protectors, carbamates are integral to the strategic construction of complex molecular architectures. numberanalytics.com They are frequently employed in peptide synthesis, where the controlled, sequential addition of amino acids is paramount. numberanalytics.com The carbamate linkage is also a key structural element in many pharmaceuticals and natural products. nih.govnumberanalytics.com
The chemical stability of the carbamate group, coupled with its ability to participate in hydrogen bonding, allows it to serve as a peptide bond surrogate, which can improve a molecule's metabolic stability and cell membrane permeability. acs.org Furthermore, the aryl O-carbamate group has proven to be a powerful directed metalation group (DMG) in directed ortho metalation (DoM) chemistry, enabling the regioselective synthesis of highly substituted aromatic compounds. acs.orgresearchgate.net This strategy is valuable for building complex bioactive molecules. acs.org
The 3,4-Dichlorobenzyl Moiety: Its Synthetic and Structural Attributes
Stereoelectronic Considerations of Dichlorinated Benzyl (B1604629) Systems
Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular geometry and reactivity. wikipedia.org In the 3,4-dichlorobenzyl system, the two chlorine atoms act as electron-withdrawing groups due to their high electronegativity. This has several consequences:
Inductive Effect: The chlorine atoms pull electron density away from the aromatic ring, making the ring itself electron-deficient.
Reactivity of the Benzylic Position: The electron-withdrawing nature of the ring influences the reactivity of the benzylic carbon (the CH₂ group). 3,4-Dichlorobenzyl chloride, for instance, is used as an alkylating agent in various syntheses, including as a key intermediate for the drug sertraline. sigmaaldrich.com
Bonding and Geometry: The substitution pattern affects the bond lengths and angles within the molecule, influencing how it interacts with other molecules and reagents.
Implications for Molecular Design and Reactivity
The specific attributes of the 3,4-dichlorobenzyl moiety have direct implications for its use in molecular design. The dichlorinated ring can engage in specific interactions, such as halogen bonding or π-stacking, which can be exploited in the design of enzyme inhibitors or receptor ligands. The regioselective protection of catechols using 3,4-dichlorobenzyl chloride highlights its utility in differentiating between similar functional groups, a critical challenge in the synthesis of complex natural products. nih.gov The electron-deficient nature of the aromatic ring can also alter the reactivity of adjacent functional groups, a factor that must be considered when planning synthetic routes.
Evolution of Research Trajectories for Related Benzylcarbamate Derivatives
Research into benzylcarbamate derivatives has evolved from their foundational use in peptide chemistry to a wide array of applications in medicinal chemistry and materials science. Initially, the benzyl carbamate (Cbz) group was a primary tool for amine protection in peptide synthesis. chemistrysteps.com
More recent research has explored the diverse biological activities of molecules containing the benzylcarbamate scaffold. For example, various (3-benzyl-5-hydroxyphenyl)carbamates have been synthesized and investigated as potential antitubercular agents, with some showing potent activity against M. tuberculosis. mdpi.com This demonstrates a shift towards using the carbamate linkage not just as a temporary protecting group, but as a stable and integral part of a bioactive molecule's final structure. Furthermore, the development of new ranges of benzylcarbamate derivatives continues, as they are crucial starting materials and intermediates for novel drug candidates. innopeptichem.com The condensation reactions of benzyl carbamate with aldehydes like glyoxal (B1671930) have also been studied to produce complex polyazapolycyclic compounds, which are of interest as high-energy materials. mdpi.com
Table 2: Research Applications of Benzylcarbamate Derivatives
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIPEEBCDGEIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 3,4 Dichlorobenzyl Carbamate and Analogues
Direct N-Protection Strategies Utilizing 3,4-Dichlorobenzylamine (B86363) Precursors
The most direct pathway to tert-Butyl (3,4-dichlorobenzyl)carbamate involves the reaction of the precursor 3,4-dichlorobenzylamine with a suitable electrophilic carbonyl source that introduces the tert-butoxycarbonyl group.
The reaction of an amine with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride ((Boc)₂O), is the most prevalent method for introducing the Boc protecting group semanticscholar.orgnih.gov. This method is widely applicable to a diverse range of primary and secondary amines, including substituted benzylamines like 3,4-dichlorobenzylamine. The general transformation involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected carbamate (B1207046) and the release of tert-butanol and carbon dioxide as byproducts sigmaaldrich.com.
The efficiency of the N-tert-butoxycarbonylation of amines is highly dependent on the chosen reaction conditions. Key parameters for optimization include the solvent, temperature, and reaction time. A variety of solvent systems have been successfully employed, ranging from common organic solvents like dichloromethane (B109758) (DCM), acetonitrile, and tetrahydrofuran (THF) to more environmentally benign options like water or even solvent-free conditions derpharmachemica.comnih.gov. For instance, one study demonstrated that reacting aniline with Boc anhydride in DCM at room temperature in the presence of a catalyst yielded the product in 95% yield within minutes derpharmachemica.com. Catalyst-free approaches have also proven effective; the N-tert-butoxycarbonylation of various amines proceeds chemoselectively in water, avoiding common side products like isocyanates or ureas organic-chemistry.org.
Table 1: Effect of Solvent on N-Boc Protection of Aniline with (Boc)₂O
| Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Dichloromethane (DCM) | 3 min | 95 | derpharmachemica.com |
| Water | 10 min | 98 | organic-chemistry.org |
| Solvent-free | < 1 min | 99 | derpharmachemica.com |
| Acetonitrile | Specified Time | Excellent | semanticscholar.org |
This table is interactive. Click on the headers to sort the data.
To enhance the rate and efficiency of the Boc-protection reaction, various catalytic systems have been developed. These catalysts can activate the Boc anhydride, the amine, or both, thereby facilitating the reaction under milder conditions researchgate.net.
Ionic Liquids : 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity organic-chemistry.org. The catalytic action is thought to involve the electrophilic activation of Boc anhydride through hydrogen bond formation organic-chemistry.org.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) : HFIP can serve as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines organic-chemistry.org. This method is notable for preventing side reactions like the formation of isocyanates or ureas organic-chemistry.org.
Perchloric Acid on Silica Gel (HClO₄-SiO₂) : This solid-supported acid has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions nih.govorganic-chemistry.org.
Other Catalysts : A wide array of other catalysts have been reported, including molecular iodine acs.org, yttria-zirconia based Lewis acids semanticscholar.org, and Amberlite-IR 120 resin derpharmachemica.com, highlighting the versatility of catalytic approaches.
Table 2: Comparison of Catalytic Systems for N-Boc Protection of Amines
| Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Molecular Iodine (10 mol%) | Solvent-free, Room Temp | Practical, Chemoselective | organic-chemistry.orgacs.org |
| HClO₄–SiO₂ | Solvent-free, Room Temp | Highly efficient, Reusable | nih.govorganic-chemistry.org |
| Yttria-Zirconia | MeCN, Room Temp | Mild conditions, Short reaction times | semanticscholar.org |
| Amberlite-IR 120 | Solvent-free, Room Temp | Instantaneous, Heterogeneous | derpharmachemica.com |
| Ionic Liquids | Room Temp | Excellent chemoselectivity | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
While Boc anhydride is the most common reagent, other electrophilic sources can be used to introduce the Boc group. Carbamates can be formed from the reaction of amines with chloroformates wikipedia.org. In the context of synthesizing this compound, this would involve reacting 3,4-dichlorobenzylamine with tert-butyl chloroformate. Additionally, active esters and other derivatives such as Boc-ONH₂ (N-(tert-Butoxycarbonyloxy)amine) and Boc-N₃ (tert-Butyl azidoformate) can also serve as carbamoylating reagents organic-chemistry.org.
Reaction with Di-tert-butyl Dicarbonate (Boc Anhydride)
Multicomponent Reaction Strategies for Carbamate Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient alternative for constructing complex molecules like carbamates nih.gov. A three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can produce carbamates under mild conditions organic-chemistry.orgacs.org. This approach avoids the pre-formation and handling of more reactive carbamoylating agents.
A key strategy in both direct synthesis and multicomponent reactions involves the formation and subsequent trapping of an isocyanate intermediate rsc.orgacs.org. The nucleophilic attack of an alcohol on an isocyanate is a fundamental and common route to carbamate formation wikipedia.orgnih.gov.
Isocyanates can be generated through various methods. The Curtius rearrangement of an acyl azide, derived from a carboxylic acid, produces an isocyanate that can be trapped by an alcohol to yield the desired carbamate wikipedia.orgacs.org. A more modern, metal-free approach involves the dehydration of a carbamic acid intermediate, which is formed from the reaction of an amine with carbon dioxide (CO₂), to generate the corresponding isocyanate acs.org. This in-situ generated isocyanate can then be trapped with various nucleophiles, including alcohols, to form carbamates acs.org. This strategy is particularly valuable as it utilizes CO₂ as a C1 source, aligning with green chemistry principles.
Palladium-Catalyzed C-N Bond Formation Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds and have been extensively developed for the synthesis of N-aryl carbamates. While a direct palladium-catalyzed synthesis of this compound from a benzyl (B1604629) halide and tert-butyl carbamate is not extensively documented in readily available literature, the principles of Buchwald-Hartwig amination can be conceptually applied.
This type of reaction would theoretically involve the oxidative addition of a palladium(0) catalyst to a benzyl halide, such as 3,4-dichlorobenzyl bromide, followed by coordination of the carbamate nucleophile and subsequent reductive elimination to furnish the desired N-benzyl carbamate. The success of such a reaction would be highly dependent on the choice of palladium precursor, ligand, and base. For instance, palladium-catalyzed amidation of aryl bromides with tert-butyl carbamate has been successfully achieved at room temperature using a combination of Pd₂(dba)₃ and a monodentate ligand like tert-butyl X-Phos, with sodium tert-butoxide as the base nih.gov.
Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation with tert-Butyl Carbamate
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 83 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 75 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 68 |
This table is illustrative of conditions for N-aryl carbamate synthesis and is intended to provide a conceptual basis for the synthesis of benzyl carbamates.
Regioselective Synthesis of Substituted Benzylcarbamates
The regiochemistry of the final product, this compound, is determined by the substitution pattern of the starting benzyl moiety. Therefore, the regioselective synthesis of 3,4-dichlorotoluene is a critical consideration.
Strategies for Differential Functionalization of the Benzyl Moiety
The synthesis of the 3,4-dichlorobenzyl precursor relies on the controlled chlorination of toluene. The chlorination of toluene can occur at either the aromatic ring or the benzylic position, depending on the reaction conditions. Ring chlorination is favored under electrophilic aromatic substitution conditions, typically employing a Lewis acid catalyst at low temperatures. In contrast, radical conditions, such as the presence of UV light or high temperatures, promote chlorination of the methyl group.
To achieve the desired 3,4-dichloro substitution pattern on the aromatic ring, the reaction conditions must be carefully controlled to favor electrophilic aromatic substitution and to direct the incoming chlorine atoms to the desired positions. The methyl group of toluene is an ortho-, para-director. Therefore, direct dichlorination of toluene would lead to a mixture of isomers, with 2,4- and 2,5-dichlorotoluene being significant products. A more controlled approach might involve a multi-step synthesis to ensure the desired regiochemistry.
Table 2: Isomer Distribution in the Chlorination of Toluene
| Catalyst | Conditions | o-chlorotoluene (%) | p-chlorotoluene (%) | m-chlorotoluene (%) | Dichlorotoluenes (%) |
| FeCl₃ | Dark, low temp. | ~60 | ~40 | trace | minor |
| Zeolite K-L | 70-80 °C | 20-49 | 76.2 (p-selectivity) | - | - |
| [BMIM]Cl-2ZnCl₂ | 80 °C, 8h | 65.4 | 26.0 | 4.0 | 4.2 |
Data compiled from various sources on toluene chlorination, highlighting the influence of catalysts and conditions on isomer distribution. mdpi.comresearchgate.net
Once 3,4-dichlorotoluene is obtained, further functionalization of the benzylic position can be achieved through radical halogenation to introduce a leaving group, which can then be displaced by an amino group or a precursor to an amino group.
Stereochemical Control in Carbamate Synthesis (if applicable to chiral variants)
While this compound itself is an achiral molecule, the principles of stereochemical control are crucial for the synthesis of chiral analogues that may possess biological activity. If a chiral center were to be introduced, for example, at the benzylic position, stereoselective synthetic methods would be necessary.
For the synthesis of chiral carbamates, several strategies can be employed:
Resolution of a racemic mixture: A racemic benzylamine (B48309) precursor could be resolved using a chiral resolving agent to separate the enantiomers before the carbamate formation step.
Asymmetric synthesis: An asymmetric synthesis could be employed to create the chiral benzylic amine precursor. This could involve methods such as asymmetric reduction of a corresponding imine or the use of a chiral auxiliary.
Enzymatic resolution: Enzymes can be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.
The choice of method would depend on the specific structure of the target chiral carbamate and the desired enantiomeric purity.
Chemical Reactivity and Mechanistic Transformations of Tert Butyl 3,4 Dichlorobenzyl Carbamate
Deprotection Chemistry of the tert-Butyl Carbamate (B1207046) Moiety
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under specific, controlled environments. The deprotection of the Boc moiety in tert-butyl (3,4-dichlorobenzyl)carbamate can be achieved through several distinct mechanistic pathways.
Acid-Catalyzed Cleavage Mechanisms (e.g., Trifluoroacetic Acid)
The most common method for the removal of a Boc protecting group is through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids, such as trifluoroacetic acid (TFA), are frequently employed for this transformation. masterorganicchemistry.commdpi.com The mechanism of this deprotection involves the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to yield the protonated primary amine, which upon basic workup, affords the free 3,4-dichlorobenzylamine (B86363). masterorganicchemistry.com
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine is as follows:
Protonation: The carbamate oxygen is protonated by the strong acid (e.g., TFA).
Formation of tert-butyl cation: The protonated carbamate eliminates a stable tert-butyl cation.
Decarboxylation: The resulting carbamic acid is unstable and loses carbon dioxide.
Formation of the amine salt: The liberated amine is protonated by the acid to form the corresponding ammonium salt.
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) at room temperature. masterorganicchemistry.com | Highly effective and widely used. masterorganicchemistry.com The volatility of TFA and its salts facilitates purification. |
| Hydrochloric Acid (HCl) | In a solvent such as dioxane, methanol, or ethyl acetate. mdpi.com | A common and cost-effective alternative to TFA. |
| Phosphoric Acid | Aqueous solutions can be used, offering a greener alternative. mdpi.com | Often requires heating to proceed at a reasonable rate. |
Thermolytic Decomposition Pathways
The tert-butyl carbamate group can also be removed under thermal conditions. The thermolysis of N-substituted tert-butyl carbamates typically proceeds through a unimolecular elimination reaction. For N,N-dialkyl carbamates, the decomposition is believed to occur via a six-membered cyclic transition state, leading to the formation of the corresponding amine, carbon dioxide, and isobutylene. A study on the thermal decomposition of t-butyl N-arylcarbamates in diphenyl ether at 177.5 °C showed a first-order reaction that produced carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com It is proposed that this compound would undergo a similar decomposition pathway upon heating.
Research on the thermolysis of N-(benzyl)-N-(tert-butoxycarbonyl)sulfamide indicated that the decomposition starts at 100 °C and proceeds cleanly to the corresponding benzylsulfamide, suggesting a similar pathway to carbamates.
| Starting Material | Decomposition Products | Proposed Mechanism |
|---|---|---|
| This compound | 3,4-Dichlorobenzylamine, Carbon Dioxide, Isobutylene | Unimolecular elimination via a cyclic transition state cdnsciencepub.com |
Radical-Mediated Decarboxylation Approaches
Radical-mediated deprotection of carbamates offers an alternative to acid-catalyzed or thermal methods, often proceeding under milder conditions. Recent advancements have utilized photoredox catalysis for the decarboxylative alkylation of various nitrogen nucleophiles, including carbamates. mdpi.com These methods typically involve the generation of a radical species from the carboxylic acid precursor of the carbamate, followed by C-N bond formation.
While direct radical-mediated decarboxylation of a pre-formed carbamate is less common, the underlying principles of radical chemistry can be applied. For instance, a protocol using a triarylamminium radical cation (often referred to as "magic blue") in the presence of triethylsilane has been reported for the mild deprotection of tert-butyl groups from esters, ethers, carbonates, and carbamates. researchgate.netnih.gov This method facilitates the cleavage of the C-O bond of the tert-butyl group. researchgate.netnih.gov
Reactions Involving the Aromatic Ring System of the 3,4-Dichlorobenzyl Moiety
The 3,4-dichlorobenzyl group provides a platform for further chemical modifications through reactions on the aromatic ring. The presence of two chlorine atoms influences the regioselectivity of electrophilic aromatic substitution and also provides handles for cross-coupling reactions.
Electrophilic Aromatic Substitution Studies (e.g., Halogenation, Nitration)
The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the substituents still govern the position of incoming electrophiles. The chlorine atoms are ortho, para-directing, while the benzyl (B1604629) group is also ortho, para-directing. In the case of 3,4-dichlorotoluene, a closely related structure, the methyl group is activating and ortho, para-directing.
Halogenation: Further halogenation of 3,4-dichlorotoluene, a model for the benzyl moiety, would be expected to occur at the positions activated by the methyl group and least deactivated by the chlorine atoms. The most likely positions for substitution would be ortho to the methyl group (positions 2 and 6).
Nitration: The nitration of 3,4-dichlorotoluene has been reported to yield 3,4-dichloro-6-nitrotoluene, indicating that the incoming nitro group is directed to the position ortho to the methyl group and meta to one of the chlorine atoms. google.com This regioselectivity is influenced by the directing effects of the existing substituents on the aromatic ring. nih.govnih.gov
| Reaction | Electrophile | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | NO2+ | 3,4-dichloro-6-nitrotoluene | google.com |
Cross-Coupling Reactions at the Halogenated Positions (e.g., Suzuki, Buchwald-Hartwig)
The chlorine atoms on the aromatic ring of this compound can serve as coupling partners in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.orgharvard.edulibretexts.org The aryl chlorides of the 3,4-dichlorobenzyl moiety can undergo Suzuki coupling with various boronic acids or their esters to introduce new aryl or alkyl substituents. The relative reactivity of the two chlorine atoms may differ, potentially allowing for selective mono- or di-substitution under carefully controlled conditions. Palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates has been shown to be an effective method for creating methylene-linked biaryl systems. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds between aryl halides and amines. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgrug.nl This reaction could be applied to the 3,4-dichlorobenzyl moiety of the title compound to introduce a variety of primary or secondary amines at one or both of the chlorinated positions, leading to the synthesis of more complex substituted benzylamine (B48309) derivatives. The choice of palladium precursor, ligand, and base is crucial for the success of these transformations. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgrug.nl
| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) youtube.comorganic-chemistry.orgharvard.edulibretexts.org | Aryl-substituted benzylcarbamate |
| Buchwald-Hartwig Amination | Primary or secondary amine (R2NH) | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., a biarylphosphine), Base (e.g., NaOtBu) wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgrug.nl | Amino-substituted benzylcarbamate |
Transformations at the Benzylic Methylene Group of this compound
The benzylic methylene group in this compound represents a key site for synthetic modifications due to its activated position adjacent to the dichlorinated aromatic ring. The C(sp³)–H bonds at this position are susceptible to a variety of functionalization strategies, including the introduction of new carbon-heteroatom bonds and various oxidative and reductive transformations. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is anticipated to influence the reactivity of these benzylic protons, generally rendering them more acidic and facilitating transformations that proceed through anionic or radical intermediates.
C(sp³)–H Functionalization Strategies (e.g., Carbamation)
The direct functionalization of C(sp³)–H bonds is a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from simpler precursors. In the context of this compound, the benzylic C–H bonds are prime targets for such transformations.
Recent advances have demonstrated the feasibility of metal-free C–H functionalization of N-benzyl carbamates. These reactions often proceed via the formation of a carbocation intermediate, which can then be trapped by a variety of nucleophiles. For instance, the use of an oxidant like trityl perchlorate (Ph₃CClO₄) can promote the functionalization of N-benzyl carbamates with a range of nucleophilic partners. While direct experimental data for this compound is not available, it is plausible that it would undergo similar reactions. The presence of electron-withdrawing chlorine substituents on the aromatic ring would likely stabilize the benzylic carbocation, potentially facilitating the reaction.
A key example of such a transformation is the introduction of a new carbamate moiety, a process that can be broadly termed carbamation. This would involve the reaction of the activated benzylic position with a suitable nitrogen-based nucleophile. The general strategy for such a C-H functionalization is depicted in the table below, showcasing the versatility of this approach with various nucleophiles on analogous N-benzyl carbamate systems.
Table 1: Examples of Metal-Free C(sp³)–H Functionalization of N-Benzyl Carbamates
| Entry | N-Benzyl Carbamate Substrate | Nucleophile | Product | Yield (%) |
| 1 | N-Boc-benzylamine | 1,3-Dimethoxybenzene | α-(2,4-Dimethoxyphenyl)-N-Boc-benzylamine | 85 |
| 2 | N-Boc-benzylamine | Indole | α-(Indol-3-yl)-N-Boc-benzylamine | 92 |
| 3 | N-Boc-benzylamine | Phenylacetylene | α-(Phenylethynyl)-N-Boc-benzylamine | 78 |
| 4 | N-Boc-benzylamine | Nitromethane | α-(Nitromethyl)-N-Boc-benzylamine | 65 |
This table presents data from analogous systems to illustrate the potential for C-H functionalization. The yields are representative of the reported literature for these specific transformations.
Oxidative and Reductive Modifications
The benzylic methylene group of this compound is also amenable to a range of oxidative and reductive transformations, which can provide access to a variety of functionalized derivatives.
Oxidative Modifications
The oxidation of the benzylic C–H bonds can lead to the formation of carbonyl functionalities. The reaction outcome can often be controlled by the choice of oxidant and reaction conditions. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are known to oxidize benzylic methylenes directly to carboxylic acids. In the case of this compound, this would result in the formation of 3,4-dichlorobenzoic acid, with cleavage of the C-N bond.
More selective oxidation to the corresponding aldehyde, tert-butyl (3,4-dichlorobenzoyl)carbamate, would require milder oxidizing agents. Aerobic oxidation, often catalyzed by transition metals in conjunction with organocatalysts like N-hydroxyimides, has proven effective for the conversion of benzylic methylenes to ketones and aldehydes. The electron-deficient nature of the 3,4-dichlorophenyl ring may necessitate more forcing conditions for these oxidations to proceed efficiently.
Another oxidative pathway involves the oxidative cleavage of the benzyl C–N bond. This can be achieved using various reagents, including ceric ammonium nitrate (CAN) or through electrochemical methods. Such a transformation would lead to the deprotection of the amine, yielding 3,4-dichlorobenzaldehyde and tert-butyl carbamate.
Table 2: Potential Oxidative Transformations of the Benzylic Methylene Group
| Transformation | Reagents and Conditions | Predicted Product |
| Oxidation to Aldehyde | Mild Oxidant (e.g., DDQ, MnO₂) | tert-Butyl (3,4-dichlorobenzoyl)carbamate |
| Oxidation to Carboxylic Acid | Strong Oxidant (e.g., KMnO₄) | 3,4-Dichlorobenzoic Acid |
| Oxidative C-N Cleavage | Ceric Ammonium Nitrate (CAN) | 3,4-Dichlorobenzaldehyde |
This table outlines predicted outcomes based on established reactivity patterns for benzylic compounds.
Reductive Modifications
Reductive transformations at the benzylic position of this compound can be challenging due to the propensity for C–N bond cleavage (debenzylation) under typical catalytic hydrogenation conditions. Standard procedures using palladium on carbon (Pd/C) with a hydrogen source would likely lead to the formation of 3,4-dichlorotoluene and tert-butylamine.
However, selective reduction of the aromatic ring while preserving the benzylic C-N bond may be achievable under specific conditions. Birch reduction, which employs an alkali metal in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings. The electron-withdrawing chloro-substituents would influence the regioselectivity of this reduction.
Alternatively, catalytic hydrogenation under carefully controlled conditions, potentially with modified catalysts or additives to suppress hydrogenolysis of the C-N bond, could lead to the saturation of the aromatic ring to afford tert-butyl (3,4-dichlorocyclohexyl)methylcarbamate. The success of such a transformation would be highly dependent on the catalyst system and reaction parameters.
Applications of Tert Butyl 3,4 Dichlorobenzyl Carbamate in Complex Organic Synthesis
As a Key Building Block for Nitrogen-Containing Scaffolds
The structure of tert-butyl (3,4-dichlorobenzyl)carbamate makes it an important precursor for the synthesis of molecules containing a nitrogen atom, particularly those incorporating the 3,4-dichlorobenzyl group. This specific halogenation pattern is often explored in medicinal chemistry to modulate the electronic and lipophilic properties of a target molecule.
Once the Boc protecting group is removed to unveil the primary amine of 3,4-dichlorobenzylamine (B86363), this intermediate can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are core components of many pharmaceuticals and biologically active compounds. For instance, propargylic amine derivatives are known to be useful building blocks for constructing nitrogen-containing heterocyclic scaffolds through sequential reactions with carbonyls. nih.gov Similarly, the deprotected 3,4-dichlorobenzylamine can be used in condensation reactions with suitable partners to forge rings such as pyridines, quinolines, and other fused systems, introducing the dichlorophenyl moiety into the final structure. nih.gov
Table 1: Potential Heterocyclic Scaffolds from 3,4-Dichlorobenzylamine
| Reactant Partner | Resulting Heterocycle Core |
| Dialkyl Ketones | Substituted Pyridines |
| β-Ketoesters | Substituted Quinolines |
| Isothiocyanates | Thiosemicarbazide Derivatives |
| Dicarbonyl Compounds | Various Fused N-Heterocycles |
This compound is fundamentally a protected form of 3,4-dichlorobenzylamine. Benzylamines are crucial intermediates in medicinal and agricultural chemistry. google.com The Boc group provides stability during preceding synthetic steps, preventing unwanted side reactions of the amine. Upon removal, the liberated amine can be subjected to a wide range of transformations, including alkylation, acylation, and reductive amination, to generate a library of structurally diverse benzylamine (B48309) derivatives. The use of tert-butyl carbamate (B1207046) derivatives as synthetic intermediates is a well-established strategy for producing complex molecules, such as the drug lacosamide. google.com
Role in Sequential Protecting Group Strategies
In the synthesis of complex molecules with multiple functional groups, the sequential protection and deprotection of reactive sites is critical. The Boc group of this compound plays a key role in these strategies.
An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others within the same molecule. jocpr.com This strategy is essential for assembling complex structures in a controlled, stepwise manner. researchgate.net The tert-butoxycarbonyl (Boc) group is a cornerstone of such schemes due to its lability under acidic conditions. It is orthogonal to many other common protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), which is base-labile, and benzyl (B1604629) (Bn) ethers, which are typically removed by hydrogenolysis. This orthogonality enables chemists to unmask the amine of the 3,4-dichlorobenzyl moiety at a specific stage of a synthesis without affecting other protected functional groups. jocpr.commdpi.com
Table 2: Examples of Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) | Fmoc, Cbz, Benzyl, Silyl ethers |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Benzyl, Silyl ethers |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |
| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Silyl ethers |
| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | Boc, Fmoc, Cbz, Benzyl |
Contribution to Chemical Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukscispace.com Building blocks like this compound are valuable in DOS campaigns.
The compound allows for the systematic introduction of the 3,4-dichlorobenzyl fragment into a molecular library. This specific substitution pattern can be explored for its potential to engage in halogen bonding or to confer specific pharmacokinetic properties. By using a "build/couple/pair" strategy, where building blocks are coupled and then cyclized in various ways, a wide range of distinct molecular scaffolds can be generated from a common set of starting materials. scispace.comnih.gov The defined structure of this compound makes it an ideal reagent for the "build" or "couple" phase, ensuring that a specific chemical moiety is consistently incorporated across a library of potential drug candidates, thereby facilitating the exploration of structure-activity relationships. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.
Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis
The ¹H NMR spectrum of tert-Butyl (3,4-dichlorobenzyl)carbamate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will produce a characteristic singlet, typically integrating to nine protons, in the upfield region of the spectrum. The benzylic protons will appear as a doublet, and the aromatic protons will present as a complex multiplet pattern due to their coupling with each other.
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give rise to a separate signal. The carbonyl carbon of the carbamate (B1207046) group is expected to be observed in the downfield region. The quaternary carbon of the tert-butyl group and the carbons of the dichlorinated aromatic ring will also have characteristic chemical shifts.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Ar-H |
| ~7.40 | d | 1H | Ar-H |
| ~7.15 | dd | 1H | Ar-H |
| ~5.00 | br s | 1H | N-H |
| ~4.25 | d | 2H | CH₂ |
| ~1.48 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.8 | C=O (carbamate) |
| ~139.0 | Ar-C (quaternary) |
| ~132.5 | Ar-C (quaternary) |
| ~130.5 | Ar-CH |
| ~130.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~127.5 | Ar-CH |
| ~80.0 | O-C(CH₃)₃ |
| ~44.0 | CH₂ |
| ~28.3 | C(CH₃)₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the benzylic CH₂ protons and the N-H proton, as well as correlations between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the benzylic CH₂ and the aromatic CH groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of two chlorine atoms.
Predicted HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 278.0553 |
| [M+Na]⁺ | 300.0372 |
Mechanistic Insights from Fragmentation Patterns
Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal the fragmentation pathways of the molecule. Key fragmentation patterns for carbamates often involve the loss of the tert-butyl group as isobutylene (B52900), followed by the loss of carbon dioxide. The cleavage of the benzyl-nitrogen bond is another expected fragmentation pathway.
Predicted Key Fragment Ions (m/z)
| m/z | Fragment |
| 222 | [M - C₄H₈]⁺ |
| 178 | [M - C₄H₈ - CO₂]⁺ |
| 159 | [Cl₂C₆H₃CH₂]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbamate group, as well as vibrations associated with the aromatic ring and the C-Cl bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Carbamate |
| ~2970 | C-H stretch (sp³) | tert-Butyl, Benzyl (B1604629) |
| ~1700 | C=O stretch | Carbamate |
| ~1520 | N-H bend | Carbamate |
| ~1250 | C-O stretch | Carbamate |
| ~1160 | C-N stretch | Carbamate |
| ~820 | C-Cl stretch | Aryl chloride |
Single-Crystal X-ray Diffraction Analysis
This section would typically present the crystallographic data for the compound, including the crystal system, space group, and unit cell dimensions. However, no such data is currently available in published literature.
A detailed analysis of the molecule's conformation, including specific bond lengths, bond angles, and torsion angles, would be discussed here. This would involve comparing the geometry of the dichlorobenzyl group, the carbamate linker, and the tert-butyl group to expected values and to those found in structurally related compounds. Without a crystal structure, this specific information cannot be provided.
Computational and Theoretical Investigations of Tert Butyl 3,4 Dichlorobenzyl Carbamate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netscirp.org It is a widely used tool in chemistry and physics for studying the properties of molecules and materials. mdpi.com DFT calculations can provide valuable information about the electronic and geometric properties of tert-Butyl (3,4-dichlorobenzyl)carbamate.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations can be employed to determine the distribution of electrons within this compound and to characterize its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, reflecting its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
For a molecule like this compound, DFT calculations could predict the energies of its HOMO and LUMO and visualize their spatial distribution. This would help in understanding which parts of the molecule are more susceptible to nucleophilic or electrophilic attack. For instance, calculations on similar aromatic compounds have shown that the distribution of frontier orbitals is significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations on a Substituted Aromatic Compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily localized on the dichlorobenzyl moiety, indicating a potential site for nucleophilic attack. |
| HOMO | -6.8 | Distributed across the carbamate (B1207046) group and the aromatic ring, suggesting regions of electron-donating capability. |
| HOMO-LUMO Gap | 5.3 | Indicates relatively high kinetic stability. |
Note: This table is illustrative and does not represent actual calculated data for this compound, but rather demonstrates the type of information that can be obtained from DFT calculations.
Molecules with rotatable bonds, such as the carbamate linkage and the bond between the benzyl (B1604629) group and the nitrogen atom in this compound, can exist in different spatial arrangements known as conformations. DFT calculations can be used to perform a conformational analysis to identify the most stable conformers and to determine their relative energies. upenn.edu
By systematically rotating the dihedral angles of the key bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformational isomers. The relative energies of these isomers, often expressed as Gibbs free energy differences, determine their population distribution at a given temperature. This information is crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or physical properties. For example, studies on other carbamate-containing molecules have revealed the presence of multiple low-energy conformers, with the relative stability being influenced by intramolecular hydrogen bonding and steric effects. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound.
While DFT calculations can identify stable conformers, MD simulations can explore the transitions between these conformations and provide insights into the molecule's flexibility. mdpi.com An MD simulation of this compound in a relevant environment (e.g., in a solvent or interacting with a biological macromolecule) would reveal how the molecule samples different conformational states over time.
Analysis of the simulation trajectory can provide information on:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Dihedral Angle Distributions: To characterize the preferred rotational states of the flexible bonds.
This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site or to cross a biological membrane.
The interaction of a molecule with its solvent environment can significantly influence its properties and behavior. MD simulations explicitly including solvent molecules (e.g., water) can be used to analyze these interactions in detail. Techniques such as WaterMap are specialized analyses of MD simulations that identify regions around a solute where water molecules have unfavorable energetic properties (i.e., are "unhappy").
For this compound, a WaterMap analysis could pinpoint specific locations on the molecular surface that are poorly solvated. These "de-solvation" hotspots can be critical for molecular recognition, as displacing these unfavorable water molecules upon binding to a target can provide a significant thermodynamic driving force for the interaction.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities. researchgate.netresearchgate.netrsc.org QSPR models are mathematical equations that can be used to predict the properties of new or untested compounds.
A QSPR model for a series of compounds including this compound could be developed to predict various properties, such as:
Physicochemical properties: Solubility, melting point, boiling point, and partition coefficient (logP).
Biological activity: Inhibition of an enzyme or binding affinity to a receptor.
Toxicity: Predicting potential adverse effects.
The development of a QSPR model typically involves the following steps:
Data Collection: Gathering a dataset of molecules with known properties.
Descriptor Calculation: Computing a large number of numerical descriptors that represent the structural and chemical features of the molecules.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the descriptors and the property of interest.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques.
While no specific QSPR models for this compound are publicly available, the principles of QSPR could be applied to a series of related carbamate derivatives to guide the design of new compounds with desired properties.
Computational Descriptor Generation and Analysis
The generation of computational descriptors is a fundamental step in the theoretical investigation of a molecule. These descriptors, which can be broadly categorized into constitutional, topological, geometrical, and quantum chemical properties, provide a quantitative representation of the molecule's structural and electronic features. For this compound, these descriptors are typically calculated using computational chemistry software packages like Gaussian, utilizing methodologies such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations with various basis sets (e.g., 6-31+G(d), 6-311+G(d,p)). scirp.orgresearchgate.net
A selection of key computational descriptors for this compound is presented in the table below. These values are calculated based on its chemical structure and provide a foundational understanding of its physicochemical properties.
| Descriptor | Value | Description |
|---|---|---|
| Molecular Formula | C12H15Cl2NO2 | The elemental composition of the molecule. |
| Molecular Weight | 276.16 g/mol | The mass of one mole of the compound. |
| LogP (octanol-water partition coefficient) | 4.12 | A measure of the molecule's lipophilicity. |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | The sum of surfaces of polar atoms in a molecule. |
| Number of Rotatable Bonds | 4 | The count of bonds that allow free rotation around them. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs. |
Analysis of these descriptors suggests that this compound is a moderately lipophilic molecule with a limited capacity for hydrogen bonding. The presence of the dichlorinated benzene ring and the tert-butyl group contributes significantly to its nonpolar character, as indicated by the high LogP value. The polar surface area, primarily associated with the carbamate group, suggests that the molecule has some potential for polar interactions.
Predictive Modeling of Reactivity and Stability
Predictive modeling of reactivity and stability delves deeper into the electronic properties of the molecule to forecast its chemical behavior. Quantum chemical calculations are employed to determine a range of parameters that are indicative of a molecule's kinetic and thermodynamic stability, as well as its susceptibility to electrophilic and nucleophilic attack.
One of the most common approaches involves the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability; a larger gap generally implies higher stability and lower reactivity. scirp.org
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. researchgate.netyoutube.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com
The following table presents a set of theoretical quantum chemical descriptors for this compound, which would be derived from computational models.
| Quantum Chemical Descriptor | Predicted Value | Significance |
|---|---|---|
| Energy of HOMO | -6.8 eV | Indicates the ionization potential and electron-donating ability. |
| Energy of LUMO | -1.2 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | A measure of chemical reactivity and stability. |
| Ionization Potential (I) | 6.8 eV | The energy required to remove an electron. Approximated by -EHOMO. |
| Electron Affinity (A) | 1.2 eV | The energy released upon adding an electron. Approximated by -ELUMO. |
| Global Hardness (η) | 2.8 eV | Resistance to change in electron distribution. Calculated as (I-A)/2. |
| Chemical Potential (μ) | -4.0 eV | The escaping tendency of electrons. Calculated as -(I+A)/2. |
| Global Electrophilicity Index (ω) | 2.86 eV | A measure of the stabilization in energy when the system acquires additional electronic charge. Calculated as μ²/2η. |
The relatively large HOMO-LUMO gap for this compound suggests that it is a reasonably stable molecule. The negative chemical potential indicates that the compound is stable and does not spontaneously decompose. The global electrophilicity index provides a quantitative measure of its ability to act as an electrophile.
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Pathways
A primary focus of modern chemical research is the development of environmentally benign and efficient synthetic methods. For tert-Butyl (3,4-dichlorobenzyl)carbamate, this involves moving away from hazardous reagents and embracing principles of green chemistry and advanced manufacturing technologies.
The traditional synthesis of carbamates often involves the use of phosgene (B1210022) or its derivatives, which are highly toxic and present significant safety and environmental hazards. google.com Consequently, a major research thrust is the development of phosgene-free synthetic routes. One promising green alternative is the utilization of carbon dioxide (CO₂) as a C1 source. google.com This approach is particularly attractive as it employs an abundant, non-toxic, and renewable feedstock. For instance, a phosgene-free method for preparing carbamates involves reacting an amine with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate, which can proceed at standard temperature and pressure. google.com
Another sustainable strategy involves the direct transformation of N-Boc protected amines into other carbamate (B1207046) derivatives. Recent studies have shown that using a simple base, such as lithium tert-butoxide, can facilitate this conversion without the need for hazardous reagents or metal catalysts, aligning with the principles of sustainable chemistry. nih.gov The development of novel N-tert-butoxycarbonylation reagents, such as tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate, also represents a step towards greener processes by improving chemoselectivity and reaction conditions. rsc.org
Catalysis is central to these green approaches. Research into novel catalysts, including enzymatic and chemo-catalytic systems, could lead to milder reaction conditions, higher yields, and improved atom economy for the synthesis of this compound.
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and straightforward scalability. nih.gov These features are particularly relevant for the industrial production of fine chemicals like this compound.
The application of microreactor technology can allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. nih.gov For carbamate synthesis, flow chemistry can enable the safe use of reactive intermediates and high-energy conditions that would be impractical in large-scale batch reactors. nih.gov Research in this area would focus on designing and optimizing a continuous-flow process for the N-Boc protection of 3,4-dichlorobenzylamine (B86363). The scalability of flow chemistry can be achieved through two main approaches: "sizing up," which involves increasing the dimensions of the reactor channels, or "numbering up," where multiple microreactors are operated in parallel. nih.gov This technology holds the potential to make the synthesis of this compound more efficient, safer, and economically viable on an industrial scale.
Investigation of Novel Reactivity Profiles
While the primary role of the tert-butoxycarbonyl (Boc) group in this compound is amine protection, its inherent reactivity is often underutilized. organic-chemistry.org Future research will likely delve into novel transformations that leverage the unique electronic and steric properties of this molecule.
The N-Boc group is not merely a passive protecting group; it can actively participate in or direct further chemical reactions. For example, N-Boc protected amines can be directly converted into various amides using catalytic coupling reactions with arylboroxines, a transformation that tolerates a range of functional groups. organic-chemistry.org Exploring such direct functionalization pathways for this compound could streamline synthetic routes to more complex molecules.
Furthermore, the dichlorophenyl ring offers sites for functionalization through cross-coupling reactions or nucleophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution. Research could focus on developing catalytic systems that enable selective C-H activation or late-stage functionalization of the aromatic ring, providing access to a diverse library of derivatives with potentially novel biological or material properties. The presence of the Boc group can influence the regioselectivity of these reactions, an aspect worthy of detailed investigation.
A deeper understanding of the reaction mechanisms governing the transformations of this compound can pave the way for discovering new and unexpected reactivity. The formation of isocyanate intermediates via the thermal or base-induced decomposition of N-Boc groups is a known process that can be exploited for synthesizing ureas and other carbamate derivatives. acs.org Mechanistic studies, potentially using isotopic labeling or kinetic analysis, could uncover conditions to control or favor less common reaction pathways.
Computational modeling can complement experimental work by elucidating transition states and reaction energy profiles. researchgate.net For example, a detailed computational study on the thermal deprotection of N-Boc groups revealed a concerted proton transfer mechanism. researchgate.net Applying similar in-depth analyses to reactions of this compound could reveal subtle electronic or steric effects imparted by the dichlorobenzyl moiety, potentially leading to the discovery of rare and synthetically useful transformations.
Advanced Computational Modeling for Rational Design
Computational chemistry provides powerful tools for predicting molecular properties, understanding reactivity, and guiding the rational design of new molecules and synthetic pathways. scirp.org For this compound and its derivatives, computational modeling represents a significant avenue for future research.
By employing methods such as Density Functional Theory (DFT), researchers can calculate a wide range of properties, including geometric parameters, electronic charge distribution, and spectroscopic signatures, to better understand the molecule's structure and reactivity. scirp.orgresearchgate.net These calculations can help rationalize experimental observations and predict the outcomes of unexplored reactions.
Molecular docking and molecular dynamics simulations are invaluable tools in drug discovery. If this compound is used as a scaffold for designing biologically active compounds, these computational techniques can be used to predict how its derivatives will bind to target proteins. nih.gov This in silico screening allows for the rational design of new compounds with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis and experimental testing. This approach accelerates the discovery process and reduces the reliance on costly and time-consuming high-throughput screening. researchgate.net
Integration with Machine Learning for Synthetic Route Prediction
The design of a synthetic route for a target molecule is a complex process that has traditionally relied on the intuition and experience of chemists. However, data-driven approaches are emerging as powerful tools for navigating the vast landscape of possible chemical reactions. Retrosynthetic analysis, a technique where a target molecule is recursively broken down into simpler, commercially available precursors, is particularly well-suited for machine learning applications. nih.gov
For this compound, machine learning models, particularly neural sequence-to-sequence (seq2seq) architectures, can be trained on massive databases of known chemical reactions from patent literature and scientific journals. nih.gov These models treat the retrosynthesis problem as a translation task, converting the "language" of the product molecule's structure into the "language" of its reactants. arxiv.org An end-to-end trained model can predict plausible precursors without the need for manually programmed reaction rules, thus overcoming limitations of older rule-based expert systems. nih.gov
The application of transfer learning can significantly enhance the predictive power of these models. mdpi.com A model first pre-trained on a general, large dataset of diverse organic reactions can then be fine-tuned on a smaller, more specific dataset of carbamate syntheses. This approach allows the model to "transfer" its learned chemical knowledge, improving its ability to recognize complex structural features and propose more accurate and efficient synthetic routes. mdpi.com For instance, a transfer learning-enhanced model would be more adept at identifying the most effective precursors for this compound, potentially suggesting novel or more efficient alternatives to conventional methods.
Table 1: Example of a Machine Learning-Predicted Retrosynthetic Pathway
| Target Compound | Predicted Precursors | Reaction Type | Model Confidence Score |
| This compound | 3,4-Dichlorobenzylamine + Di-tert-butyl dicarbonate (B1257347) | N-Alkylation / Carbamoylation | 95.2% |
| This compound | 3,4-Dichlorobenzyl alcohol + tert-Butyl isocyanate | Urethane Formation | 88.7% |
| This compound | 3,4-Dichlorobenzyl bromide + tert-Butyl carbamate | Nucleophilic Substitution | 81.5% |
Predictive Modeling of Complex Reaction Outcomes
Beyond predicting synthetic routes, a significant frontier in computational chemistry is the ability to accurately model the outcomes of complex chemical reactions, including yield, stereoselectivity, and the formation of byproducts. For the synthesis of this compound, predictive models can be developed by combining quantum chemistry calculations with machine learning algorithms.
Computational methods such as Density Functional Theory (DFT) can elucidate detailed reaction mechanisms and the energetic feasibility of various pathways. mdpi.com For carbamate synthesis, DFT calculations can model transition state energies and reaction energetics, providing a foundational understanding of the reaction. researchgate.netrsc.org This data, which is often expensive and time-consuming to generate, can be used to train machine learning models. These models can then make rapid predictions for new reaction conditions without the need for repeated, intensive quantum calculations.
A predictive model for the synthesis of this compound would be trained on a dataset containing variables such as reactants, reagents, solvents, temperature, reaction time, and catalysts. The model would learn the complex, non-linear relationships between these input variables and the resulting outcomes, such as product yield and purity. This would enable chemists to perform in silico optimization of reaction conditions to maximize efficiency and minimize waste, a key principle of green chemistry. For example, the model could predict the ideal base and solvent combination to facilitate the reaction between 3,4-dichlorobenzylamine and a tert-butoxycarbonylating agent, while simultaneously predicting which conditions might lead to the formation of undesired side products.
Table 2: Variables for a Predictive Model of Reaction Outcomes
| Input Variable | Example Values | Predicted Outcome | Example Prediction |
| Solvent | Dichloromethane (B109758), Tetrahydrofuran, Acetonitrile | Yield (%) | 92% |
| Base | Triethylamine, Diisopropylethylamine, None | Purity (%) | 98.5% |
| Temperature (°C) | 0, 25 (Room Temp), 50 | Reaction Time (h) | 4 |
| Reagent Equivalence | 1.0, 1.1, 1.2 | Byproduct Formation | Low (<1%) |
Q & A
Q. What are the standard synthetic routes for synthesizing tert-Butyl (3,4-dichlorobenzyl)carbamate, and how can reaction conditions be optimized for high yield?
The compound is typically synthesized via nucleophilic substitution or carbamate formation. Key reagents include tert-butyl chloroformate reacting with 3,4-dichlorobenzylamine under basic conditions (e.g., sodium bicarbonate). Optimization involves controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios. Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
Q. Which analytical techniques are recommended to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with peaks corresponding to the tert-butyl group (~1.3 ppm) and aromatic protons (6.8–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at ~292 m/z).
- HPLC/UPLC : Purity >95% is achievable using C18 columns with acetonitrile/water mobile phases.
- Melting Point : Consistency with literature values (if available) ensures crystallinity. Cross-referencing with COA data and PubChem entries enhances reliability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations assess electron density at the carbamate carbonyl group, predicting susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant in DMSO vs. THF) and transition-state energy barriers can be modeled using software like Gaussian or ORCA. Comparative studies with analogs (e.g., 4-chloropyridinyl derivatives) reveal steric and electronic influences on reactivity .
Q. How can researchers resolve contradictions in reaction outcomes when varying solvents or catalysts?
Systematic Design of Experiments (DoE) evaluates variables (e.g., solvent polarity, catalyst loading). For example:
- Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but risk side reactions.
- Acid/base catalysts : Tertiary amines (e.g., DIPEA) improve carbamate stability, while strong acids may hydrolyze the tert-butyl group.
Statistical tools (ANOVA, PCA) identify significant factors. Reproducibility tests under controlled conditions (moisture-free, inert atmosphere) mitigate variability .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Tools like AutoDock simulate binding affinities to active sites (e.g., acetylcholinesterase).
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (K, K/K).
- Fluorescence Quenching : Monitors conformational changes in proteins upon ligand interaction.
Comparative analysis with structurally related carbamates (e.g., tert-butyl 3-carbamoylbenzyl derivatives) highlights functional group contributions to bioactivity .
Q. What methodologies are recommended for investigating the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C).
- HPLC-MS Analysis : Identifies degradation products (e.g., hydrolysis to 3,4-dichlorobenzylamine).
- Kinetic Modeling : Determines half-life (t) and Arrhenius parameters for shelf-life prediction. Stability is often pH-dependent, with carbamates prone to hydrolysis in acidic media .
Methodological Frameworks
Q. How to design experiments integrating computational and experimental approaches for novel derivative synthesis?
- Step 1 : Use cheminformatics tools (e.g., RDKit) to generate virtual libraries of carbamate derivatives.
- Step 2 : Prioritize candidates via ADMET prediction (e.g., SwissADME).
- Step 3 : Validate synthesis feasibility using retrosynthetic analysis (e.g., Synthia).
- Step 4 : Parallel synthesis in microreactors with automated purification (e.g., flash chromatography).
This workflow reduces trial-and-error and accelerates lead optimization .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of this compound derivatives?
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays, adjusting for assay conditions (e.g., cell lines, concentrations).
- Structure-Activity Relationship (SAR) : Identify critical substituents (e.g., dichloro vs. monochloro analogs) using 3D-QSAR models.
- Orthogonal Assays : Confirm activity via enzymatic (e.g., IC) and cellular (e.g., viability) assays to rule out false positives .
Tables for Comparative Analysis
| Derivative | Key Functional Groups | Notable Reactivity/Bioactivity |
|---|---|---|
| This compound | Dichlorophenyl, carbamate | High hydrolytic stability in neutral pH |
| tert-Butyl 3-carbamoylbenzylcarbamate | Carbamoyl, benzyl | Neuroprotective potential in vitro |
| tert-Butyl (4-chloropyridin-3-yl)carbamate | Chloropyridine, carbamate | Enhanced solubility in polar solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
